1,4-Bis(2-bromoethoxy)benzene

Overview

Description

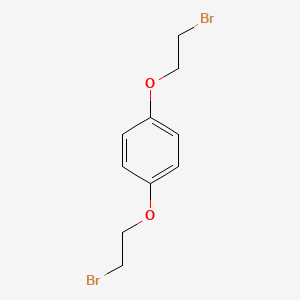

1,4-Bis(2-bromoethoxy)benzene is an organic compound with the molecular formula C10H12Br2O2. It is a derivative of benzene, where two bromine atoms are attached to ethoxy groups at the 1 and 4 positions of the benzene ring. This compound is known for its use in various chemical syntheses and industrial applications due to its reactivity and functional groups.

Mechanism of Action

Target of Action

1,4-Bis(2-bromoethoxy)benzene is primarily used in the synthesis of macrocyclic compounds known as pillararenes . These pillararenes have gained increasing interest due to their ease of formation, functionalization, and excellent host-guest properties .

Mode of Action

The compound interacts with its targets through a process known as co-condensation. In this process, this compound and another compound, 1,4-dimethoxybenzene, are combined to form pillararenes . This interaction results in the formation of new compounds with unique properties.

Biochemical Pathways

The co-condensation process leads to the formation of eight possible pillararenes, including regioisomers . These pillararenes can act as hosts toward a range of organic compounds, including viologens, alkanediamines, dinitrobenzenes, azo-benzene derivatives, and neutral molecules .

Result of Action

The result of the action of this compound is the formation of pillararenes with unique properties. These pillararenes have different melting points, NMR spectra, crystal structures, binding constants, and stacking patterns in the solid state .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the co-condensation process is carried out in the presence of BF3·OEt2 . Additionally, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

1,4-Bis(2-bromoethoxy)benzene plays a significant role in biochemical reactions, particularly in the synthesis of brominated-functionalized copillar5arenes . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s bromine atoms are highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of enzyme activity and protein function, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. The compound’s ability to modify protein function can result in changes to cell proliferation, differentiation, and apoptosis. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s bromine atoms can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes to the enzyme’s active site, altering its catalytic activity. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that this compound can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. It is important to determine the appropriate dosage range for experimental studies to avoid adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can influence the compound’s bioavailability, distribution, and elimination, affecting its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its interaction with target biomolecules, determining its overall efficacy in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization can affect the compound’s interaction with biomolecules, determining its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-bromoethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-dihydroxybenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)2+2BrCH2CH2OH→C6H4(OCH2CH2Br)2+2H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-bromoethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents like DMF or DMSO.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Products like 1,4-bis(2-azidoethoxy)benzene, 1,4-bis(2-thioethoxy)benzene, or 1,4-bis(2-alkoxyethoxy)benzene.

Elimination: Formation of alkenes such as 1,4-bis(vinylethoxy)benzene.

Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.

Scientific Research Applications

1,4-Bis(2-bromoethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and macrocycles.

Biology: Employed in the design of bioactive molecules and as a linker in bioconjugation techniques.

Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.

1,4-Bis(2-chloroethoxy)benzene: Similar structure but with chlorine atoms instead of bromine atoms.

1,4-Bis(2-iodoethoxy)benzene: Similar structure but with iodine atoms instead of bromine atoms.

Uniqueness

1,4-Bis(2-bromoethoxy)benzene is unique due to the presence of bromine atoms, which provide a balance between reactivity and stability. Bromine is a good leaving group, making the compound suitable for various substitution and coupling reactions. Additionally, the ethoxy groups offer flexibility in molecular design and functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

1,4-bis(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALLSGKFZVRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCBr)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282851 | |

| Record name | 1,4-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-84-1 | |

| Record name | NSC28464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,4-Bis(2-bromoethoxy)benzene in the synthesis of pillar[5]arenes, and how does its structure influence the final products?

A1: this compound acts as a key building block in the synthesis of brominated-functionalized pillar[5]arenes. [] It undergoes co-condensation with 1,4-dimethoxybenzene to form a mixture of constitutional isomers. Interestingly, the research indicates that the final ratio of these isomers is not dependent on the initial molar ratio of the reactants. [] This suggests that the reaction mechanism might involve a complex equilibrium or kinetic factors that influence the isomer distribution. The presence of bromine atoms in this compound allows for further functionalization of the resulting pillar[5]arenes, opening avenues for creating diverse host molecules with tailored properties.

Q2: How do the different constitutional isomers of brominated-functionalized pillar[5]arenes, derived from this compound, differ in their characteristics?

A2: The research highlights that despite sharing the same molecular formula, the constitutional isomers exhibit distinct properties. [] These differences manifest in their melting points, NMR spectra, and most notably, their crystal structures. This structural variation directly impacts their binding constants and stacking patterns in the solid state, indicating a potential for diverse host-guest chemistry and material applications. Further investigation into the specific binding affinities and potential applications of these isomers could be a fruitful avenue for future research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)